molecular formula C12H12O3S B2780315 Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide CAS No. 934555-21-2

Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide

Cat. No.: B2780315
CAS No.: 934555-21-2
M. Wt: 236.29
InChI Key: YJHAPWGZNRQSAV-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a thiochroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For example, the reaction may involve the use of a cyclobutane derivative and a thiochroman precursor, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide has been studied for its applications in several scientific fields:

Mechanism of Action

The mechanism by which Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as spiro[cyclobutane-1,2’-thiochroman]-4’-amine and spiro[cyclobutane-1,2’-thiochroman]-4’-sulfone. These compounds share the spirocyclic core but differ in their functional groups and overall reactivity.

Uniqueness

Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide is unique due to its specific combination of a cyclobutane ring and a thiochroman ring with a dioxide functionality. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1,1-dioxospiro[3H-thiochromene-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c13-10-8-12(6-3-7-12)16(14,15)11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAPWGZNRQSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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